molecular formula C27H33ClN6O5 B1143131 Ac-Phe-Arg-AMC HCl CAS No. 177028-04-5

Ac-Phe-Arg-AMC HCl

Cat. No. B1143131
M. Wt: 557.04
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Phe-Arg-AMC HCl is a highly sensitive, fluorogenic substrate for plasma as well as pancreatic and urinary kallikreins . It is also cleaved rapidly by soybean trypsin-like enzyme .


Synthesis Analysis

The synthesis of Ac-Phe-Arg-AMC HCl involves the use of Z-Phe-Arg-AMC and Z-Arg-Arg-AMC substrates . These substrates are used to monitor cathepsin B activity, but they lack specificity as they are cleaved by other cysteine cathepsins .


Molecular Structure Analysis

The empirical formula for Ac-Phe-Arg-AMC HCl is C33H36N6O6 · HCl . Its molecular weight is 649.14 .


Physical And Chemical Properties Analysis

Ac-Phe-Arg-AMC HCl is a white to off-white solid . It is soluble in methanol, forming a clear, colorless solution .

Scientific Research Applications

Green Chemistry in Pharmaceuticals

Ac-Phe-Arg-AMC HCl's applications in scientific research can be indirectly related to the advancements in green chemistry within the pharmaceutical industry. The emphasis on integrating green chemistry and engineering reflects a broader trend towards more sustainable and environmentally friendly research practices in drug development. Although Ac-Phe-Arg-AMC HCl is not mentioned directly, the principles outlined highlight the industry's shift towards reducing hazardous substances and improving efficiency, which could encompass the use of safer reagents like Ac-Phe-Arg-AMC HCl in research and development processes (Constable et al., 2007).

Environmental Remediation

Activated carbon (AC), similar in context to Ac-Phe-Arg-AMC HCl due to its adsorptive properties, is used extensively for environmental remediation, particularly in water purification. Research into the elimination of heavy metals like Ni(II) from aqueous solutions using AC prepared from biomass underlines the potential for Ac-Phe-Arg-AMC HCl to be involved in similar environmental applications, especially considering its chemical structure and potential for selective binding (Kadirvelu et al., 2002).

Biomedical Research

In biomedical research, the specific and selective binding properties of compounds like Ac-Phe-Arg-AMC HCl can be instrumental. For instance, the study of aberrant crypt foci (ACF) in the colon provides insights into the preneoplastic lesions and the progression of colon cancer. The precise targeting capabilities of Ac-Phe-Arg-AMC HCl could find applications in identifying and marking specific cellular structures or abnormalities in similar research contexts (McLellan et al., 1991).

Advanced Imaging Techniques

The development and application of advanced imaging techniques, such as annihilation coincidence detection (ACD) in emission transaxial reconstruction tomography, demonstrate the evolving landscape of scientific research tools. Compounds like Ac-Phe-Arg-AMC HCl could potentially be used as contrast agents or in the development of novel imaging reagents, given their biochemical properties and the need for precise molecular targeting in imaging applications (Phelps et al., 1975).

Educational Tools in Chemistry

Exploring innovative educational tools in chemistry, such as Augmented Chemistry (AC) applications, provides a glimpse into the future of scientific education. While Ac-Phe-Arg-AMC HCl is a specific chemical compound, the broader application of chemistry in educational technologies showcases the diverse potential of chemical compounds in enhancing learning experiences and understanding complex concepts (Fjeld et al., 2007).

properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O5.ClH/c1-16-13-24(35)38-23-15-19(10-11-20(16)23)32-25(36)21(9-6-12-30-27(28)29)33-26(37)22(31-17(2)34)14-18-7-4-3-5-8-18;/h3-5,7-8,10-11,13,15,21-22H,6,9,12,14H2,1-2H3,(H,31,34)(H,32,36)(H,33,37)(H4,28,29,30);1H/t21-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIGAHSFTWJKEI-VROPFNGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-Phe-Arg-AMC HCl

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